

# TYRA-200: A Preclinical Data Compendium for a Novel FGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

TYRA-200 is an investigational, orally bioavailable, small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, with specific potent activity against FGFR1, FGFR2, and FGFR3.[1][2][3] Developed by Tyra Biosciences, this next-generation inhibitor was designed using a structure-based approach to address the significant clinical challenge of acquired resistance to existing pan-FGFR inhibitors.[4] The primary therapeutic target of TYRA-200 is FGFR2, a key driver in various cancers, including intrahepatic cholangiocarcinoma (iCCA), where FGFR2 genetic alterations are found in 10-15% of cases.[4] Current approved FGFR inhibitors, such as futibatinib and pemigatinib, have shown clinical benefit, but their efficacy is often limited by the emergence of on-target resistance mutations within the FGFR2 kinase domain.[4] TYRA-200 is engineered to maintain potency against these clinically identified resistance mutations, including those at the gatekeeper (V565) and molecular brake (N550, E566, K642) residues.[4][5] This document provides a comprehensive summary of the preclinical data for TYRA-200, detailing its in vitro and in vivo activity, and the experimental methodologies employed in its evaluation.

# **Core Mechanism of Action and Signaling Pathway**

**TYRA-200** functions as a covalent inhibitor of FGFR1/2/3, thereby blocking the downstream signaling cascades that promote cell proliferation and survival.[6] The binding of fibroblast growth factors (FGFs) to FGFRs induces receptor dimerization and autophosphorylation of the



# Foundational & Exploratory

Check Availability & Pricing

intracellular kinase domains. This activation triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, which are crucial for cell growth, differentiation, and survival. By inhibiting FGFR kinase activity, **TYRA-200** effectively abrogates these signals in cancer cells with activating FGFR alterations.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Facebook [cancer.gov]
- 2. Tyra Biosciences to Present Preclinical Data on TYRA-200, an FGFR1/2/3 Inhibitor, at 34th EORTC-NCI-AACR Symposium on Molecular Targets and Cancer Therapeutics [prnewswire.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TYRA-200: Next generation inhibitor designed to potently target FGFR2 alterations and resistance mutations ACS Fall 2025 American Chemical Society [acs.digitellinc.com]
- 5. TYRA-200: a potent oral FGFR inhibitor tackling resistance mutations | BioWorld [bioworld.com]
- 6. drughunter.com [drughunter.com]
- To cite this document: BenchChem. [TYRA-200: A Preclinical Data Compendium for a Novel FGFR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544667#tyra-200-preclinical-data-summary]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com